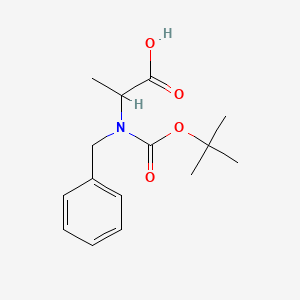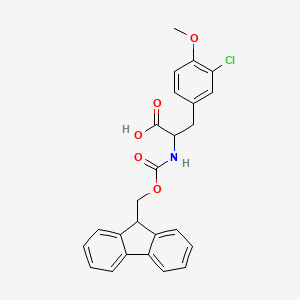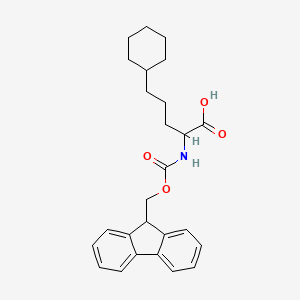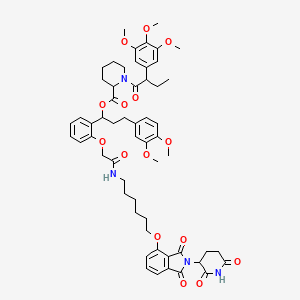palladium(II)](/img/structure/B12304077.png)
Methanesulfonato[2-(di-t-butylphosphino)-3-methoxy-6-methyl-2',4',6'-tri-i-propylbiphenyl](2'-amino-2-biphenylyl)palladium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonato2-(di-t-butylphosphino)-3-methoxy-6-methyl-2’,4’,6’-tri-i-propylbiphenylpalladium(II) is a complex organometallic compound. It is a third-generation Buchwald palladium precatalyst, known for its enhanced stability and reactivity in cross-coupling reactions. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonato2-(di-t-butylphosphino)-3-methoxy-6-methyl-2’,4’,6’-tri-i-propylbiphenylpalladium(II) involves the coordination of palladium with the ligand 2-(di-t-butylphosphino)-3-methoxy-6-methyl-2’,4’,6’-tri-i-propylbiphenyl and 2’-amino-2-biphenylyl. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the palladium complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually produced in powder form and stored under inert conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonato2-(di-t-butylphosphino)-3-methoxy-6-methyl-2’,4’,6’-tri-i-propylbiphenylpalladium(II) undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of oxygen atoms.
Reduction: It can also be involved in reduction reactions, aiding in the addition of hydrogen atoms to substrates.
Common Reagents and Conditions
Common reagents used in these reactions include halides, boronic acids, and organometallic reagents. The reactions typically occur under mild to moderate temperatures and may require the presence of a base to facilitate the reaction .
Major Products Formed
The major products formed from these reactions are often complex organic molecules with new carbon-carbon or carbon-nitrogen bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Methanesulfonato2-(di-t-butylphosphino)-3-methoxy-6-methyl-2’,4’,6’-tri-i-propylbiphenylpalladium(II) has a wide range of scientific research applications:
Chemistry: It is extensively used in organic synthesis for the formation of complex molecules through cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of Methanesulfonato2-(di-t-butylphosphino)-3-methoxy-6-methyl-2’,4’,6’-tri-i-propylbiphenylpalladium(II) involves the coordination of the palladium center with the ligands, which facilitates the activation of substrates for cross-coupling reactions. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired products. The ligands stabilize the palladium center and enhance its reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonato2-(di-t-butylphosphino)-2’,4’,6’-tri-i-propyl-1,1’-biphenylpalladium(II)
- Methanesulfonato2-(di-t-butylphosphino)-2’-(N,N-dimethylamino)-1,1’-biphenylpalladium(II) dichloromethane adduct
Uniqueness
Methanesulfonato2-(di-t-butylphosphino)-3-methoxy-6-methyl-2’,4’,6’-tri-i-propylbiphenylpalladium(II) is unique due to its enhanced stability and reactivity compared to earlier generations of Buchwald palladium precatalysts. The presence of the methoxy and methyl groups on the biphenyl ligand provides additional steric and electronic effects, which improve the compound’s performance in cross-coupling reactions .
Properties
Molecular Formula |
C44H62NO4PPdS |
|---|---|
Molecular Weight |
838.4 g/mol |
IUPAC Name |
3-ditert-butylphosphanyl-2-methoxy-5-methyl-4-[2,4,6-tri(propan-2-yl)phenyl]benzenesulfonate;methane;palladium(2+);2-phenylaniline |
InChI |
InChI=1S/C31H49O4PS.C12H10N.CH4.Pd/c1-18(2)22-16-23(19(3)4)27(24(17-22)20(5)6)26-21(7)15-25(37(32,33)34)28(35-14)29(26)36(30(8,9)10)31(11,12)13;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h15-20H,1-14H3,(H,32,33,34);1-6,8-9H,13H2;1H4;/q;-1;;+2/p-1 |
InChI Key |
QQAYJIUNONYORL-UHFFFAOYSA-M |
Canonical SMILES |
C.CC1=CC(=C(C(=C1C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)P(C(C)(C)C)C(C)(C)C)OC)S(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Azoniabicyclo[3.2.1]octane, 8-[(4-cyclohexylphenyl)methyl]-8-methyl-3-[(4-methylbenzoyl)oxy]-, bromide, endo-](/img/structure/B12304007.png)

![1,3-Dihydroxy-6-methyl-8-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B12304015.png)

![tert-butyl 1-{N-[15-(tert-butoxy)-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamido}-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B12304024.png)
![(8S,9S,10R,13R,14S,17S)-17-(1-hydroxyethyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12304025.png)
![(1S,5R)-3-(3-Aminopropanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B12304037.png)
![(2S)-2-[3-(hexadecanoylamino)propanoylamino]-3-(1h-imidazol-5-yl)propanoic acid](/img/structure/B12304039.png)





